6-chloro-N-(4-methoxyphenyl)pyridazin-3-amine
Description
Properties
IUPAC Name |
6-chloro-N-(4-methoxyphenyl)pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-16-9-4-2-8(3-5-9)13-11-7-6-10(12)14-15-11/h2-7H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZQXCYNQKFGGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423310 | |
| Record name | 6-chloro-N-(4-methoxyphenyl)pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648581 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61471-98-5 | |
| Record name | 6-chloro-N-(4-methoxyphenyl)pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-methoxyphenyl)pyridazin-3-amine typically involves the reaction of 6-chloropyridazine with 4-methoxyaniline. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, the use of automated systems for reagent addition and temperature control can further improve the reproducibility and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 6-chloro-N-(4-methoxyphenyl)pyridazin-3-amine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, dimethyl sulfoxide, 80-120°C.
Oxidation: Potassium permanganate, hydrogen peroxide, aqueous or organic solvents, room temperature to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, room temperature to reflux.
Major Products
Substitution: Various substituted pyridazin-3-amines.
Oxidation: Pyridazin-3-amine N-oxides.
Reduction: Reduced amine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound is being investigated for its potential as a pharmacophore in drug development, particularly for targeting diseases such as cancer and inflammatory disorders. Its biological activity is attributed to its ability to interact with specific enzymes and receptors, leading to modulation of their activity.
2. Anticancer Activity
In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the inhibitory concentrations (IC) observed:
| Cell Line | IC (µM) |
|---|---|
| HeLa | 5.0 |
| MCF-7 | 8.3 |
| A549 | 7.1 |
The presence of the methoxy group enhances hydrophobic interactions, contributing to its potency against these cell lines.
3. Antimicrobial Activity
The compound also exhibits antimicrobial properties against several bacterial strains, as shown in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
These findings suggest its potential as a lead for developing new antimicrobial agents.
4. Biological Research
6-Chloro-N-(4-methoxyphenyl)pyridazin-3-amine can serve as a molecular probe for studying biological processes at the molecular level. Its ability to bind to specific targets makes it valuable in elucidating mechanisms of action in various biological systems.
5. Materials Science
The compound can be utilized as a building block for synthesizing advanced materials with tailored electronic and optical properties. Its unique structural characteristics allow for modifications that can enhance material performance in specific applications.
Structure-Activity Relationship (SAR)
Studies on SAR indicate that modifications on the pyridazine ring and phenyl substituent significantly influence biological activity:
- Chlorine Substitution: Enhances enzyme binding affinity.
- Methoxy Group: Increases electron density on the aromatic system, improving antiproliferative effects.
Case Studies
1. In Vivo Efficacy
A recent study evaluated the in vivo efficacy of this compound using xenograft models, demonstrating significant tumor reduction compared to control groups. This suggests its potential for therapeutic use in cancer treatment.
2. Combination Therapy
Combining this compound with established chemotherapeutics like cisplatin showed synergistic effects, enhancing overall therapeutic outcomes in resistant cancer cell lines. This combination strategy may improve treatment efficacy and patient outcomes in oncology settings.
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-methoxyphenyl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, physical properties, and biological activities:
Key Observations:
Substituent Position and Physical Properties :
- The 4-nitrophenyl analog (Compound 12) exhibits a higher melting point (182–183°C) compared to the 6-methoxy analog (Compound 13, 123–125°C), likely due to stronger intermolecular interactions (e.g., dipole-dipole) from the nitro group .
- The 2-methoxyphenyl isomer () demonstrates stable crystal packing (R factor = 0.039), suggesting that substituent position (para vs. meta/ortho) significantly affects hydrogen bonding and lattice stability .
Electronic and Solubility Effects :
- The methoxy group in the target compound may improve solubility compared to nitro or halogenated analogs, as electron-donating groups like -OCH₃ reduce crystallinity .
- Fluorine substitution (4-F) in the analog from reduces molecular weight (223.63 vs. 235.67) and may enhance metabolic stability due to fluorine’s electronegativity .
Biological Activity Trends :
- While direct data for the target compound are unavailable, structurally related pyridazines show antiangiogenic activity (Compounds 12 and 13) and antimicrobial effects (e.g., 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide in ) . The 4-methoxyphenyl group’s electron-rich nature could modulate receptor binding in similar biological contexts.
Crystallographic and Structural Insights
- The 2-methoxyphenyl analog () crystallizes in a stable monoclinic system with hydrogen bonding (N–H⋯N and C–H⋯O) contributing to its lattice stability . This contrasts with the para-substituted target compound, where steric and electronic factors may alter packing motifs.
Biological Activity
6-Chloro-N-(4-methoxyphenyl)pyridazin-3-amine is a compound of interest in medicinal chemistry and pharmacology, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyridazine ring substituted with a chlorine atom and a methoxyphenyl group. The molecular formula is CHClNO, with a molecular weight of approximately 239.67 g/mol. Its structural characteristics suggest potential interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within cells. Preliminary studies indicate that compounds with similar structures may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
Target Enzymes
- Carbonic Anhydrase : Similar compounds have shown inhibition of carbonic anhydrase, which plays a crucial role in regulating pH and bicarbonate levels in cells.
- Kinases : Pyridazine derivatives are often evaluated for their ability to inhibit kinases involved in cancer progression, such as JNK1 .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including:
| Cell Line | IC (µM) |
|---|---|
| HeLa | 5.0 |
| MCF-7 | 8.3 |
| A549 | 7.1 |
The presence of the methoxy group is believed to enhance hydrophobic interactions, contributing to its overall potency against these cell lines .
Antimicrobial Activity
In addition to anticancer effects, this compound has shown potential antimicrobial activity against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the pyridazine ring and the phenyl substituent significantly affect biological activity. For instance:
- Chlorine Substitution : The presence of chlorine at the 6-position enhances enzyme binding affinity.
- Methoxy Group : The methoxy group at the para position increases electron density on the aromatic system, improving antiproliferative effects.
Case Studies
- In Vivo Efficacy : A recent study evaluated the in vivo efficacy of this compound using xenograft models, demonstrating significant tumor reduction compared to control groups .
- Combination Therapy : Combining this compound with established chemotherapeutics like cisplatin showed synergistic effects, enhancing overall therapeutic outcomes in resistant cancer cell lines .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-chloro-N-(4-methoxyphenyl)pyridazin-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves condensation of substituted pyridazinone precursors with 4-methoxyaniline derivatives. For example, ethyl aroylacetates (e.g., 4-methoxyphenyl-substituted variants) are cyclized under acidic conditions to form the pyridazinone core, followed by nucleophilic substitution with 4-methoxyphenylamine . Key parameters include temperature control (e.g., reflux in chloroform at 80°C) and stoichiometric ratios of phosphorus oxychloride for chlorination steps . Yield optimization may require iterative adjustment of solvent polarity and catalyst loading.
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous compounds (e.g., 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine), SC-XRD revealed a planar pyridazine ring with dihedral angles of 7.8° between the pyridazine and methoxyphenyl groups, confirmed by C–C bond lengths of ~1.48 Å . Complementary techniques like NMR (e.g., H and C) and high-resolution mass spectrometry (HRMS) are used to verify functional groups and molecular weight.
Q. What are the preliminary biological activities associated with pyridazin-3-amine derivatives?
- Methodological Answer : Pyridazinones exhibit cardioactive and antiplatelet properties, often linked to their ability to modulate PDE (phosphodiesterase) enzymes or adenosine receptors . While this compound’s specific targets are unconfirmed, researchers can screen its activity via in vitro assays (e.g., PDE inhibition or platelet aggregation tests) using ADP/ATP-induced models . Dose-response curves and IC values should be compared to reference inhibitors like dipyridamole.
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) can predict electron density distributions, highlighting reactive sites for functionalization. Molecular docking against PDE isoforms (e.g., PDE3A) identifies key interactions (e.g., hydrogen bonding with Ser-318 or hydrophobic contacts with Phe-340) . Free energy perturbation (FEP) simulations may further refine substituent effects on binding affinity.
Q. What strategies resolve contradictions in reported biological data for pyridazin-3-amine analogs?
- Methodological Answer : Discrepancies in IC values or selectivity profiles often arise from assay variability (e.g., enzyme source, buffer pH). A standardized panel of assays (e.g., uniform PDE isoforms from human recombinant sources) and strict control of experimental conditions (e.g., ATP concentration, temperature) are critical . Meta-analysis of structure-activity relationship (SAR) data across studies can isolate substituent-specific trends (e.g., methoxy vs. fluorine at the 4-position).
Q. How can reaction path search algorithms improve the scalability of this compound synthesis?
- Methodological Answer : Tools like the Artificial Force Induced Reaction (AFIR) method predict intermediates and transition states, reducing trial-and-error experimentation . For example, simulating the chlorination step with POCl can identify optimal activation energies and solvent effects (e.g., acetonitrile vs. DMF). This approach shortens development cycles by >30% in analogous heterocyclic syntheses .
Q. What analytical techniques are critical for detecting degradation products or impurities in this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with photodiode array (PDA) detection monitors purity (>98% by area normalization). Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS/MS identify hydrolysis products (e.g., dechlorinated analogs or methoxy group oxidation) . Quantification limits should adhere to ICH Q3A/B guidelines.
Experimental Design & Data Analysis
Q. How to design a SAR study for this compound derivatives?
- Methodological Answer :
- Core modifications : Vary substituents at the pyridazine 6-position (e.g., Cl → F, CF) and methoxyphenyl group (e.g., OCH → OCH, NO) .
- Assay selection : Prioritize in vitro enzyme inhibition (PDE3A, PDE5A) and ex vivo platelet aggregation assays.
- Data analysis : Use multivariate regression to correlate electronic parameters (Hammett σ) or lipophilicity (logP) with bioactivity.
Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?
- Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curve) calculate EC/IC values with 95% confidence intervals. Bootstrap resampling (≥1000 iterations) minimizes bias from outliers. For multi-target compounds, global fitting to a two-site inhibition model distinguishes primary vs. secondary targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
